4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds such as organoboron compounds are known to be highly valuable building blocks in organic synthesis .
Mode of Action
It’s worth noting that related compounds, such as pinacol boronic esters, have been reported to undergo catalytic protodeboronation, a process that involves a radical approach .
Biochemical Pathways
Related compounds like organoboron compounds are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water, which could potentially impact their bioavailability .
Result of Action
The related process of catalytic protodeboronation of pinacol boronic esters has been applied in the formal total synthesis of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 4-methyl-1,2,4-triazole with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,4-triazole: A simpler triazole compound without the phenoxymethyl group.
3-(phenoxymethyl)-4H-1,2,4-triazole: A triazole compound with a phenoxymethyl group but lacking the methyl substitution.
1,2,4-triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Uniqueness
4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole is unique due to the presence of both the methyl and phenoxymethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential bioactivity compared to its simpler counterparts.
Properties
IUPAC Name |
4-methyl-3-(phenoxymethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-8-11-12-10(13)7-14-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHXLPWEZVCCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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